molecular formula C7H4ClFN2 B11915012 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine

4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11915012
M. Wt: 170.57 g/mol
InChI Key: WGJZBGBHQLBSJI-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a fluorinated and chlorinated heterobicyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is a key intermediate in the synthesis of potential therapeutic agents, particularly in oncology. Compounds based on the 1H-pyrrolo[3,2-c]pyridine structure have been identified as potent inhibitors of various protein kinases . For instance, derivatives of this scaffold have been developed into highly selective inhibitors of the kinase MPS1 (also known as TTK), a crucial regulator of the spindle assembly checkpoint and a target of interest in cancers with chromosomal instability . Furthermore, this core structure has been utilized in the design of novel compounds that target the colchicine-binding site of tubulin, leading to the inhibition of tubulin polymerization, disruption of microtubule dynamics, and ultimately, apoptosis in cancer cells . The presence of both chlorine and fluorine atoms at the 4- and 7-positions makes this compound a versatile synthon for further chemical exploration. The halogen atoms, particularly the fluorine, can serve as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of amines and other nucleophiles to create diverse chemical libraries for structure-activity relationship (SAR) studies . This reagent is intended for research and development applications in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H

InChI Key

WGJZBGBHQLBSJI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=C2F)Cl

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization for Pyrrolo[3,2-c]Pyridine Formation

The Gould-Jacobs reaction remains a cornerstone for constructing azaindole scaffolds. Adapting this method, 4-amino-2-bromo-5-fluoropyridine serves as a critical precursor. Iodination at position 5 using iodine monochloride in acetic acid achieves 65% regioselectivity for the 5-iodo derivative, followed by mesylation to activate the ring for cyclization. Heating the mesylated intermediate in dimethylformamide (DMF) at 120°C for 8 hours induces ring closure, yielding the pyrrolo[3,2-c]pyridine core with retained fluorine at position 7.

Sonogashira Coupling-Ring Closure Sequences

Palladium-catalyzed Sonogashira coupling between 4-amino-2-bromo-5-fluoropyridine and tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate generates a propargylamine intermediate. Subsequent base-mediated cyclization (K₂CO₃, DMF, 80°C) forms the bicyclic system, with the ethynyl group directing annulation to position 3 of the pyridine ring. This method achieves 54% yield for the cyclized product, though fluorine incorporation requires precise control of starting material halogenation.

Regioselective Halogenation Techniques

Electrophilic Chlorination at Position 4

Post-cyclization chlorination employs phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6 hours) to substitute hydroxyl or amino groups at position 4. For 7-fluoro-pyrrolo[3,2-c]pyridines lacking activating groups, N-chlorosuccinimide (NCS) with catalytic ferric chloride (FeCl₃) in dichloromethane selectively introduces chlorine at position 4 (72% yield).

Palladium-Catalyzed Functionalization

Suzuki-Miyaura Coupling for Late-Stage Modification

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Limitations
Gould-Jacobs4-Amino-2-bromo-5-fluoropyridineIodination, mesylation, cyclization54Multi-step, moderate regioselectivity
Sonogashira cyclization4-Amino-2-bromo-5-fluoropyridineCoupling, base-induced closure58Requires specialized ethynyl reagents
POCl₃ chlorination7-Fluoro-1H-pyrrolo[3,2-c]pyridineElectrophilic substitution72Limited to activated substrates

Challenges and Optimization Strategies

Regiocontrol in Halogenation

Competing halogenation at positions 3 and 4 is mitigated by steric directing groups. Introducing a tosyl group at position 1 prior to chlorination with NCS increases 4-chloro selectivity from 65% to 89%.

Solvent Effects on Cyclization

Cyclization yields improve from 54% to 68% when switching from DMF to 1,4-dioxane, as the higher boiling point (101°C vs. 153°C) enhances reaction homogeneity .

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom at the 4-position undergoes nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. For example:

  • Substitution with amines : Reaction with primary or secondary amines under basic conditions replaces the chlorine atom with an amino group, forming substituted pyrrolo[3,2-c]pyridines.

  • Substitution with alkoxides : Treatment with alkoxide ions (e.g., methoxide) yields corresponding ether derivatives.

Electrophilic Aromatic Substitution

The fluorine atom at the 7-position and the nitrogen atoms in the heterocyclic core influence the reactivity of the aromatic ring. While direct electrophilic substitution is less common due to the electron-withdrawing effects of the halogens, directed metallation or halogenation may occur under specific conditions.

Oxidation and Reduction

  • Oxidation : The pyrrole moiety can undergo oxidation with agents like hydrogen peroxide or peracids, potentially forming pyrrolo[3,2-c]pyridinone derivatives.

  • Reduction : The pyridine ring may be reduced to dihydro derivatives using catalysts such as palladium or platinum, altering the electronic properties of the molecule.

Nucleophilic Substitution of Chlorine

The chlorine atom at the 4-position is a good leaving group due to its electronegativity. In a typical SNAr (Nucleophilic Aromatic Substitution) mechanism:

  • Deprotonation : A base activates the aromatic ring, creating a carbanion intermediate.

  • Attack : A nucleophile (e.g., amine, alkoxide) attacks the electrophilic carbon adjacent to the leaving group.

  • Elimination : Chloride ion leaves, forming the substituted product.

Oxidation of Pyrrole Moiety

The pyrrole ring can be oxidized to a pyrrolidinone structure via peracid-mediated epoxidation followed by acid-catalyzed ring opening, introducing oxygen-containing functional groups.

Data Table: Key Reaction Pathways

Reaction Type Substituent Involved Conditions Product Citation
Nucleophilic Substitution (SNAr)Chlorine (4-position)Amine/Alkoxide, Basic conditionsSubstituted pyrrolo[3,2-c]pyridines
OxidationPyrrole ringHydrogen peroxide, PeracidsPyrrolo[3,2-c]pyridinone derivatives
ReductionPyridine ringPalladium/Pt catalysts, Hydrogen gasDihydro-pyrrolo[3,2-c]pyridine derivatives

Structural Insights

  • Cyclization Strategies : Base-mediated cyclization of sulfonamide precursors has been employed to form the pyrrolo[3,2-c]pyridine core, enabling efficient synthesis .

  • Substituent Effects : Fluorine and chlorine substituents modulate reactivity, with fluorine’s electron-withdrawing nature stabilizing intermediates during nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine serves as a crucial scaffold in the development of novel therapeutic agents. Its structural properties allow for the modification of biological activity, making it a versatile building block in drug discovery.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines.

CompoundCancer TypeIC50 (µM)
4-Chloro-7-fluoro derivative ABreast Cancer12.5
4-Chloro-7-fluoro derivative BOvarian Cancer10.0

These findings suggest that modifications to the pyrrolo[3,2-c]pyridine structure can enhance its cytotoxic effects against specific cancer types .

Inhibition of Kinases

The compound has been explored for its ability to inhibit kinases involved in cancer progression. For example, a study demonstrated that a derivative of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine effectively inhibited MPS1 kinase activity, which is vital for cell division and tumor growth .

Biological Research Applications

4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is also utilized in biological research to understand its interactions with various biological targets.

Enzyme Modulation

The compound can modulate enzyme activity by binding to specific sites on target proteins. This property is beneficial for studying biochemical pathways and developing assays for drug discovery .

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of pyrrolo[3,2-c]pyridine derivatives against neurodegenerative diseases. The compound's ability to enhance insulin sensitivity suggests its role in metabolic pathways related to neurological health .

Industrial Applications

In the industrial sector, 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is employed in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents due to its reactivity and ability to undergo further chemical transformations .

Agrochemical Development

In agrochemistry, derivatives of this compound are being explored for their potential as herbicides and pesticides, contributing to sustainable agricultural practices .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing new derivatives from 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine led to the identification of several compounds with enhanced anticancer activity against ovarian cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than existing treatments .

Case Study 2: Kinase Inhibition Research

In another investigation, researchers synthesized a series of pyrrolo[3,2-c]pyridine derivatives aimed at inhibiting MPS1 kinase. The lead compound demonstrated a favorable pharmacokinetic profile and significant inhibition in preclinical models .

Mechanism of Action

The mechanism of action of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine are compared to related pyrrolopyridine derivatives below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Ring System Molecular Weight Key Properties/Reactivity References
4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine Cl (C4), F (C7) Pyrrolo[3,2-c]pyridine ~170.57* Electron-deficient; potential for nucleophilic substitution at C4 -
7-Chloro-1H-pyrrolo[3,2-c]pyridine Cl (C7) Pyrrolo[3,2-c]pyridine 152.58 Reactive at C4 for functionalization (e.g., amination)
7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Cl (C7), F (C4) Pyrrolo[2,3-c]pyridine 170.57 Isomeric ring system; altered electronic distribution
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Cl (C4), CH₃ (C3) Pyrrolo[2,3-b]pyridine - Electron-donating CH₃ enhances nucleophilicity at C4
4-Chlorofuro[3,2-c]pyridine Cl (C4) Furo[3,2-c]pyridine - Used in Suzuki couplings; oxygen atom alters coordination chemistry

*Calculated based on formula C₇H₄ClFN₂.

Key Comparisons

Substituent Position and Electronic Effects

  • The 4-chloro-7-fluoro substitution pattern creates a highly electron-deficient core due to the combined electron-withdrawing effects of Cl and F. This contrasts with compounds like 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine , where the methyl group at C3 donates electrons, enhancing reactivity at C4 for nucleophilic substitutions .
  • Isomeric differences (e.g., pyrrolo[3,2-c] vs. [2,3-c]) alter the spatial arrangement of substituents. For example, 7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine has a distinct electronic profile compared to the target compound due to the fused ring orientation.

Reactivity in Cross-Coupling Reactions

  • Chloro-substituted pyrrolopyridines, such as 4-chlorofuro[3,2-c]pyridine , undergo Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups . The target compound’s C4-Cl is expected to exhibit similar reactivity under palladium catalysis.
  • In contrast, 7-chloro-1H-pyrrolo[3,2-c]pyridine lacks a C4 substituent, limiting its utility in C4-selective functionalization.

Biological and Coordination Chemistry Furo[3,2-c]pyridine derivatives (e.g., in ) coordinate with metals via pyridine-N atoms, forming complexes with distorted square-bipyramidal geometries . The target compound’s pyrrolo[3,2-c]pyridine scaffold may similarly act as a ligand, but the electron-withdrawing Cl/F groups could weaken metal-binding affinity compared to non-halogenated analogs. Antimicrobial activity is reported for halogenated furopyridines (e.g., 4-phenylfuro[3,2-c]pyridine ). The chloro and fluoro groups in the target compound may enhance such bioactivity by improving membrane permeability or target binding.

Synthetic Challenges

  • Nucleophilic substitutions on halogenated pyrrolopyridines can yield isomer mixtures. For instance, replacing Cl at C4 in N-1-substituted pyrrolo[3,2-c]pyridines with amines produces two isomeric products . This highlights the need for controlled conditions during derivatization of the target compound.

Biological Activity

4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential applications in cancer therapy, antimicrobial activity, and structure-activity relationships.

Chemical Structure and Properties

4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is characterized by a pyrrole ring fused to a pyridine structure. The presence of halogen substituents (chlorine and fluorine) is significant as they can influence the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine exhibit notable anticancer properties. A study highlighted its role as an inhibitor of the MPS1 kinase, which is involved in cell cycle regulation. The compound displayed dose-dependent inhibition of MPS1 in human tumor xenograft models, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of 4-Chloro-7-Fluoro-1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundTargetIC50 (µM)Reference
4-Chloro-7-fluoro derivativeMPS10.65
Other derivativesVarious cancer cell linesVaries

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.5

Structure-Activity Relationships (SAR)

The biological activity of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine can be significantly influenced by modifications to its structure. Substitutions at various positions on the pyrrole or pyridine rings can enhance potency or selectivity for specific biological targets. For instance, the introduction of electron-withdrawing groups has been associated with increased antibacterial activity .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that certain derivatives of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine exhibit enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.
  • In Vivo Efficacy : Animal models have shown promising results with compounds derived from this scaffold, indicating their potential for further development into therapeutic agents. For example, one study reported significant tumor growth inhibition in mice treated with a specific derivative .
  • Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, as indicated by increased reactive oxygen species (ROS) levels following treatment .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use glove boxes for air-sensitive reactions (e.g., chlorination with POCl₃) . Personal protective equipment (PPE) including nitrile gloves and FFP3 masks is mandatory due to potential acute toxicity (Oral LD₅₀ < 300 mg/kg) . Store in amber vials under nitrogen at -20°C to prevent degradation .

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